N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2S and its molecular weight is 369.91. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Characterization
Synthesis and Characterization
A variety of benzo[b]thiophene derivatives, including those related to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, have been synthesized and characterized for their pharmacological properties. These derivatives exhibit a broad spectrum of biological activities, underscoring the significance of synthetic strategies in developing novel therapeutic agents (Isloor, Kalluraya, & Pai, 2010).
Biological Activities
Anticancer Activity
Certain N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have shown promise as anticancer agents. This highlights the potential of related compounds, such as this compound, in the search for new anticancer therapies (Horishny et al., 2020).
Antimicrobial and Anti-Inflammatory Activities
Derivatives similar to this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These findings suggest a potential avenue for the development of new drugs targeting inflammation and microbial infections (Kendre, Landge, & Bhusare, 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S.ClH/c1-2-5-16(21)20(9-8-19-10-12-22-13-11-19)17-18-14-6-3-4-7-15(14)23-17;/h3-4,6-7H,2,5,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCVJGUFYWZFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.